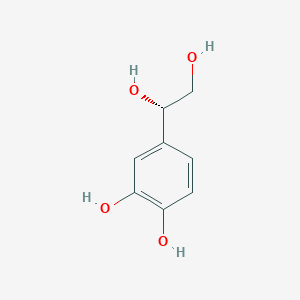

3,4-Dihydroxyphenylglycol, (S)-

CAS No.: 55254-51-8

Cat. No.: VC17077033

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55254-51-8 |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |

| Standard InChI Key | MTVWFVDWRVYDOR-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CO)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

DHPG, systematically named 4-(1,2-dihydroxyethyl)benzene-1,2-diol, is a secondary metabolite derived from tyrosine catabolism. Its molecular formula is C₈H₁₀O₄, with an average molecular weight of 170.16 g/mol and a monoisotopic mass of 170.0579 g/mol . The compound features a benzene ring substituted with two hydroxyl groups at the 3- and 4-positions (catechol moiety) and a vicinal diol side chain (1,2-dihydroxyethyl group).

Physical Properties

-

State: Solid at room temperature

-

Solubility: Polar solvents (e.g., water, ethanol) due to hydroxyl groups

The stereochemistry of the diol side chain (S-configuration) is critical for its biological activity, particularly in receptor binding and enzyme interactions .

Biosynthesis and Metabolic Pathways

DHPG is an intermediate in tyrosine metabolism, produced via the enzymatic degradation of norepinephrine. The pathway involves:

-

Oxidative Deamination: Norepinephrine is converted to 3,4-dihydroxyphenylglycolaldehyde by monoamine oxidase (MAO).

-

Reduction: Aldehyde reductase reduces the aldehyde group to a primary alcohol, yielding DHPG .

In humans, DHPG is detectable in cerebrospinal fluid (CSF), plasma, and urine. Age-related trends show increased free DHPG and decreased conjugated forms, suggesting shifts in metabolic regulation . Notably, depressed patients exhibit lower plasma DHPG levels compared to healthy controls, implicating its role in neurological homeostasis .

Biological Activities and Mechanisms

Antioxidant Properties

DHPG demonstrates potent radical-scavenging activity, as evidenced by DPPH assay results (EC₅₀ = 14–21 μM), comparable to hydroxytyrosol (HT), a well-known antioxidant from olive oil . Acetylation or etherification of DHPG’s hydroxyl groups enhances lipophilicity while retaining antioxidant efficacy, enabling formulations for food, cosmetic, and pharmaceutical industries .

Table 1: Antioxidant Activity of DHPG Derivatives

| Compound | EC₅₀ (μM) | Key Modification |

|---|---|---|

| DHPG (4) | 16.7 | Native structure |

| 6a (Methoxy) | 14.5 | Benzylic methoxy substitution |

| 7d (Butoxy) | 16.7 | Butoxy side chain |

| Hydroxytyrosol | 14.5 | Reference compound |

Data sourced from Sánchez-Barrionuevo et al. (2016) .

Neuroprotective Effects

In a type-1 diabetes model, DHPG (0.5–1 mg/kg/day) reduced oxidative stress markers (e.g., lipid peroxidation) and neuronal cell loss in retinal tissues. Co-administration with HT synergistically enhanced neuroprotection, mirroring the polyphenol profile of extra virgin olive oil . Mechanistically, DHPG suppresses lactate dehydrogenase (LDH) efflux, indicating reduced cellular death under hypoxic conditions .

Industrial and Therapeutic Applications

Lipophilic Derivatives for Enhanced Delivery

Lipase-mediated modifications of DHPG yield 2-alkoxy-2-(3,4-dihydroxyphenyl)ethyl acetate derivatives (e.g., compounds 6a–d). These derivatives exhibit:

-

Improved lipid solubility: Facilitates incorporation into emulsions and lipid-based drug carriers.

Analytical and Synthetic Considerations

Synthesis Strategies

-

Chemical Synthesis: Peracetylation of DHPG followed by regioselective deacetylation using bacterial lipases (e.g., Bacillus spp.) achieves >90% yield for monoacetylated ethers .

-

Biosynthesis: Engineered microbial systems could optimize large-scale production, though current methods rely on enzymatic extraction from natural sources .

Detection Methods

-

Chromatography: HPLC and GC-MS are standard for quantifying DHPG in biological fluids .

-

Spectroscopy: UV-Vis and NMR confirm structural modifications during derivatization .

Future Directions and Challenges

-

Clinical Validation: Human trials are needed to confirm neuroprotective claims, particularly in diabetic and depressive populations.

-

Stability Optimization: DHPG’s catechol group is prone to oxidation; encapsulation or prodrug strategies may enhance shelf-life.

-

Ecological Impact: Sustainable sourcing from olive byproducts could align with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume